Isogranulatimide
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Overview
Description
Isogranulatimide is a marine-derived alkaloid known for its unique indole/maleimide/imidazole skeleton. It was first isolated from the Brazilian ascidian Didemnum granulatum. This compound has garnered significant attention due to its potent inhibition of the G2 checkpoint in the cell cycle, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isogranulatimide involves several key steps. One efficient method includes the Stille coupling reaction of stannylindole with 5-iodoimidazole derivatives in the presence of palladium chloride (PdCl2) and triphenylphosphine (PPh3). This reaction yields the indole-imidazole coupling product, which is then subjected to further reactions to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows laboratory-scale procedures. The use of scalable reactions such as the Stille coupling and subsequent purification steps are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Isogranulatimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of analogues.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common in the synthesis of analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenated imidazoles and palladium catalysts are employed.
Major Products
The major products formed from these reactions include various this compound analogues with modified functional groups, enhancing their biological activity and selectivity .
Scientific Research Applications
Isogranulatimide has several scientific research applications:
Chemistry: It serves as a model compound for studying G2 checkpoint inhibition and kinase inhibition.
Biology: It is used to investigate cell cycle regulation and DNA damage response mechanisms.
Medicine: Its potential as a cancer therapeutic agent is being explored, particularly in combination with DNA-damaging agents.
Industry: It is studied for its potential use in developing new anticancer drugs
Mechanism of Action
Isogranulatimide exerts its effects by inhibiting checkpoint kinase 1 (Chk1), a key effector in the kinase signaling cascade that regulates the G2 checkpoint. It binds to the ATP-binding pocket of Chk1, causing a conformational change that inhibits its activity. This inhibition prevents the repair of DNA damage in cancer cells, enhancing the efficacy of DNA-damaging agents .
Comparison with Similar Compounds
Similar Compounds
Granulatimide: Shares a similar structure and also inhibits the G2 checkpoint.
Rebeccamycin: A microbial metabolite with a pyrrolocarbazole framework, known for topoisomerase I inhibition.
Staurosporine: Another microbial metabolite with kinase inhibitory activity.
Uniqueness
Isogranulatimide is unique due to its high selectivity for Chk1 and its potent inhibition of the G2 checkpoint. Unlike other similar compounds, it does not inhibit protein kinase Cβ, making it a more selective Chk1 inhibitor .
Properties
CAS No. |
219829-00-2 |
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Molecular Formula |
C15H8N4O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
8-hydroxy-2,4,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one |
InChI |
InChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,20H,(H,18,21) |
InChI Key |
KUWAFJHRXZRHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(NC4=O)O)C5=CN=CN5C3=N2 |
Origin of Product |
United States |
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